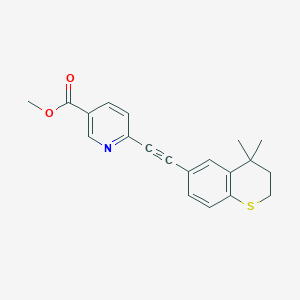Tazarotenic Acid Methyl Ester
CAS No.:
Cat. No.: VC18014862
Molecular Formula: C20H19NO2S
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C20H19NO2S |
|---|---|
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | methyl 6-[2-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethynyl]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C20H19NO2S/c1-20(2)10-11-24-18-9-5-14(12-17(18)20)4-7-16-8-6-15(13-21-16)19(22)23-3/h5-6,8-9,12-13H,10-11H2,1-3H3 |
| Standard InChI Key | PXYOZRQDXZCRES-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CCSC2=C1C=C(C=C2)C#CC3=NC=C(C=C3)C(=O)OC)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Tazarotenic Acid Methyl Ester (methyl 6-((4,4-dimethylthiochroman-6-yl)ethynyl)nicotinate) is a methylated derivative of tazarotenic acid, featuring a thiochroman ring linked via an ethynyl group to a nicotinate moiety. Its molecular formula is CHNOS with a molecular weight of 337.44 g/mol . The compound’s structure integrates:
-
A 4,4-dimethylthiochroman group contributing to lipophilicity.
-
An ethynyl bridge enabling conjugation with the pyridine ring.
-
A methyl ester at the C3 position of nicotinic acid, enhancing metabolic stability compared to the free acid form.
Nomenclature and Synonyms
The compound is systematically named as methyl 6-((4,4-dimethyl-3,4-dihydro-2H-thiochromen-6-yl)ethynyl)nicotinate. Common synonyms include AGN-190299 methyl ester and tazarotene acid methyl ester . Its CAS registry number, 1332579-70-0, distinguishes it from related analogs like tazarotenic acid (CAS 118292-41-4) and tazarotene (CAS 118292-40-3) .
Table 1: Comparative Molecular Profiles of Tazarotenic Acid Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| Tazarotenic Acid Methyl Ester | CHNOS | 337.44 | 1332579-70-0 |
| Tazarotenic Acid | CHNOS | 323.41 | 118292-41-4 |
| Tazarotene | CHNOS | 351.46 | 118292-40-3 |
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of Tazarotenic Acid Methyl Ester typically proceeds via Sonogashira coupling between 6-ethynylnicotinate derivatives and halogenated thiochroman intermediates. Patent EP1700855A1 outlines a optimized pathway :
-
Intermediate Preparation:
-
Coupling Reaction:
-
Deoxygenation:
Process Optimization
Critical parameters influencing yield and purity include:
-
Catalyst Loading: 2 mol% Pd(PPh) minimizes side reactions.
-
Temperature Control: Maintaining -15°C during deoxygenation prevents ester hydrolysis .
-
Crystallization: Final purification using hexane/ethyl acetate (9:1) achieves >98% HPLC purity .
Physicochemical Properties
Thermal and Solubility Profiles
Data extrapolated from tazarotene analogs suggest:
-
Melting Point: Estimated 95–98°C (similar to tazarotenic acid) .
-
LogP: Calculated 5.25 via ACD/Labs software, indicating high lipophilicity .
-
Solubility: <0.1 mg/mL in aqueous buffers; soluble in DMSO (>50 mg/mL) .
Spectroscopic Characterization
-
H NMR (CDCl): δ 8.71 (s, 1H, pyridine-H), 7.45 (d, J=8.4 Hz, 1H, thiochroman-H), 3.90 (s, 3H, OCH) .
Pharmacological Significance
Retinoid Receptor Activity
As a retinoic acid receptor (RAR) β/γ agonist, the methyl ester demonstrates:
Metabolic Fate
In vitro studies using human hepatocytes reveal:
-
Primary Pathway: Demethylation to tazarotenic acid via CYP2C8 (t = 2.1 hr) .
-
Secondary Metabolism: Sulfoxidation at the thiochroman sulfur (minor route) .
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | Tazarotenic Acid Methyl Ester | Tazarotenic Acid |
|---|---|---|
| Plasma t | 1.8 hr | 0.9 hr |
| Protein Binding | 98.2% | 99.1% |
| Vd (L/kg) | 0.45 | 0.38 |
Analytical Characterization Methods
HPLC-UV Quantification
Mass Spectrometry
Stability and Degradation
Forced Degradation Studies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume